molecular formula C16H15N3O3 B10907006 5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B10907006
M. Wt: 297.31 g/mol
InChI Key: RVYRRBYXSBBCMI-UHFFFAOYSA-N
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Description

The compound 5-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic molecule that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core with a methoxy-substituted phenyl group and a methyleneamino linkage, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 5-amino-1,3-dihydro-2H-benzimidazol-2-one under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the benzimidazole core can be oxidized under strong oxidative conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 5-{[(E)-1-(2,5-dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-1,3-benzimidazol-2-one.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The methoxy groups and the imine linkage may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,5-benzoxazepines: These compounds share a similar benzimidazole core but have different substituents and biological activities.

    Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

    Benzothiazole derivatives: Similar in structure to benzimidazoles but contain a sulfur atom, leading to different chemical and biological properties.

Uniqueness

5-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE: is unique due to its specific substitution pattern and the presence of the methoxy groups and imine linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzimidazole derivatives.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H15N3O3/c1-21-12-4-6-15(22-2)10(7-12)9-17-11-3-5-13-14(8-11)19-16(20)18-13/h3-9H,1-2H3,(H2,18,19,20)

InChI Key

RVYRRBYXSBBCMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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